molecular formula C12H20N2O6 B14035921 tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate

tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate

Cat. No.: B14035921
M. Wt: 288.30 g/mol
InChI Key: WFTIAKXOKNAGCL-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate (hereafter referred to as Compound A) is a specialized ester featuring a tert-butyl group, an oxyamino linker, and a 1-amino-3-methoxy-1,3-dioxopropan-2-ylidene moiety in the E-configuration. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and pharmaceutical applications. Below, we compare Compound A with structurally related compounds, focusing on synthesis, physicochemical properties, and functional roles.

Properties

Molecular Formula

C12H20N2O6

Molecular Weight

288.30 g/mol

IUPAC Name

tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate

InChI

InChI=1S/C12H20N2O6/c1-11(2,3)19-10(17)12(4,5)20-14-7(8(13)15)9(16)18-6/h1-6H3,(H2,13,15)/b14-7+

InChI Key

WFTIAKXOKNAGCL-VGOFMYFVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(C)O/N=C(\C(=O)N)/C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C(=O)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate typically involves the reaction of tert-butyl 2-amino-2-methylpropanoate with appropriate reagents to introduce the desired functional groups. One common method involves the use of tert-butyloxycarbonyl-protected amino acids in the presence of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide .

Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its amino functionalities make it suitable for conjugation with biomolecules, enabling the investigation of biological pathways .

Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be used in the development of new drugs or as a precursor for active pharmaceutical ingredients .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate involves its interaction with specific molecular targets. The compound’s amino and ester functionalities allow it to bind to enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural Comparison of Compound A with Analogs
Compound Name Key Structural Features Differences from Compound A Reference
tert-Butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate Amino thiazole ring, phosphoryloxy group Thiazole substituent introduces aromaticity; phosphoryloxy group alters reactivity
2-(((3-((tert-Butoxycarbonyl)amino)cyclobutylidene)amino)oxy)-2-methylpropanoic acid (9b) Cyclobutylidene ring, Boc-protected amino group Cyclobutane ring increases steric strain; carboxylic acid vs. ester functionality
(E)-3-((Hydroxybenzylidene)amino)oxy)propanoic acid derivatives Propanoic acid backbone, aromatic aldehyde-derived oxyimino group Lack of tert-butyl ester; aromatic substituents influence hydrogen bonding
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate Pyridine ring, hydroxyl group Pyridine introduces π-π interactions; hydroxyl group enhances polarity
tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate Methoxyphenyl-ethylamino side chain Bulky aromatic side chain increases lipophilicity; absence of oxyimino group

Physicochemical Properties

  • Solubility : Compound A’s tert-butyl group and methoxy-dioxo moiety balance hydrophobicity and polarity. Comparatively, pyridine-containing analogs () exhibit higher aqueous solubility due to aromatic hydroxyl groups .
  • Conformational Stability: Crystallographic data for tert-butyl phenoxyacetate derivatives () reveal W-shaped and U-shaped chains with torsion angles of -173.7° and -10.2°, suggesting rigid conformations influenced by ester linkages . Compound A’s dioxopropane group may introduce additional torsional constraints.
  • Thermal Stability : The tert-butyl group in Compound A enhances steric protection of the ester bond, similar to Boc-protected lactams (), which resist hydrolysis under mild conditions .

Biological Activity

Tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is C13H23N3O5C_{13}H_{23}N_{3}O_{5}. The compound features a tert-butyl group, an amino group, and a methoxy-dioxo moiety, which may contribute to its biological activities.

PropertyValue
Molecular Weight299.34 g/mol
SolubilitySoluble in organic solvents
Log P2.39 (indicative of moderate lipophilicity)

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives containing amino and methoxy groups have shown effectiveness against various bacterial strains. The presence of the dioxopropan moiety may enhance this activity through increased membrane permeability or inhibition of bacterial enzymes.

Anti-inflammatory Effects

Tert-butyl derivatives have been studied for their anti-inflammatory properties. In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This action could be mediated through the modulation of NF-kB signaling pathways, which are critical in inflammation.

Anticancer Potential

Preliminary studies have indicated that compounds with similar structures can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases and the disruption of mitochondrial membrane potential. Further research is needed to evaluate the specific pathways influenced by this compound.

Case Studies

  • Antimicrobial Activity Study : A study conducted on structurally related compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the side chains could enhance efficacy.
  • Anti-inflammatory Research : In a controlled experiment, a derivative exhibited a reduction in edema in a rat model of inflammation, supporting its potential use as an anti-inflammatory agent.
  • Cytotoxicity Assay : In vitro assays on cancer cell lines showed that the compound induced cell death at micromolar concentrations, indicating promising anticancer activity.

The biological activity of this compound may be attributed to:

  • Interaction with Enzymatic Pathways : Compounds with similar structures often interact with key enzymes involved in metabolic pathways.
  • Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate interaction with lipid membranes, leading to increased permeability or disruption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.